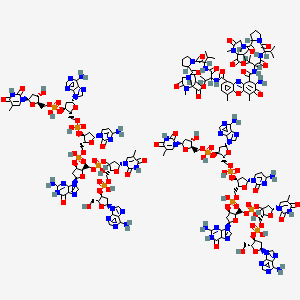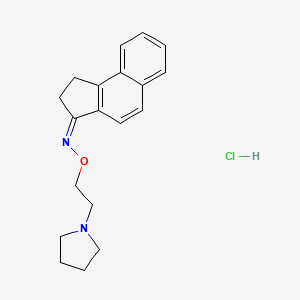
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused with an indene moiety and an oxime functional group attached to a pyrrolidinyl ethyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. One common method includes the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction is optimized using a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under these conditions, allowing for the synthesis of diverse derivatives.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and pyrrolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various substituted indene derivatives, amines, and ketones. The specific products depend on the reagents and conditions used.
科学的研究の応用
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A similar compound with a methyl group instead of the pyrrolidinyl ethyl oxime.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a simpler structure lacking the oxime and pyrrolidinyl groups.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
特性
CAS番号 |
157596-33-3 |
|---|---|
分子式 |
C19H23ClN2O |
分子量 |
330.8 g/mol |
IUPAC名 |
(Z)-N-(2-pyrrolidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-6-16-15(5-1)7-8-18-17(16)9-10-19(18)20-22-14-13-21-11-3-4-12-21;/h1-2,5-8H,3-4,9-14H2;1H/b20-19-; |
InChIキー |
BAVSYORKYQXZNT-BLTQDSCZSA-N |
異性体SMILES |
C1CCN(C1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl |
正規SMILES |
C1CCN(C1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


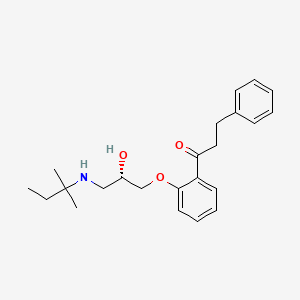

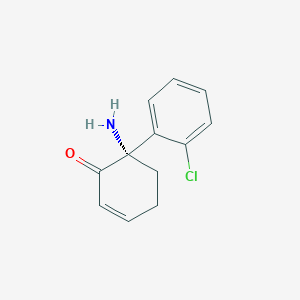
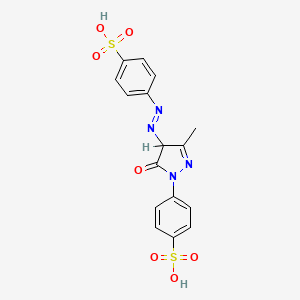
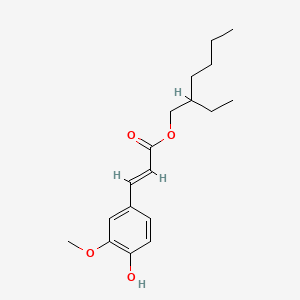

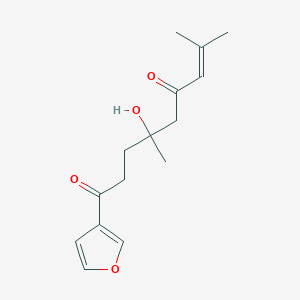
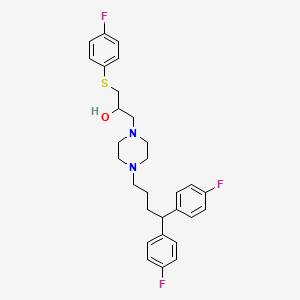
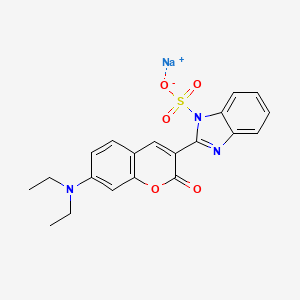

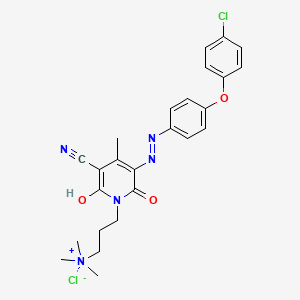
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

